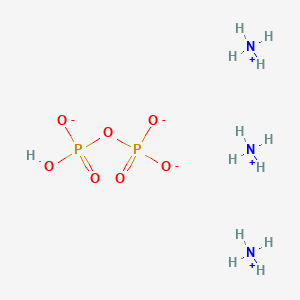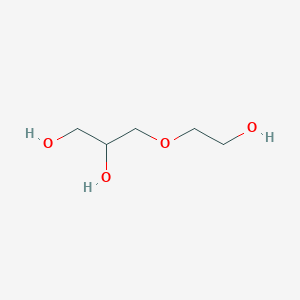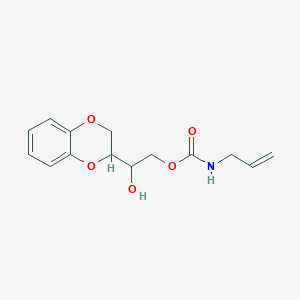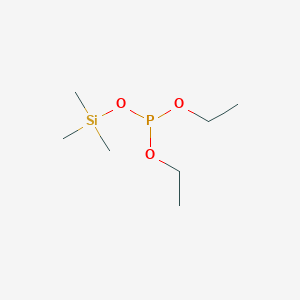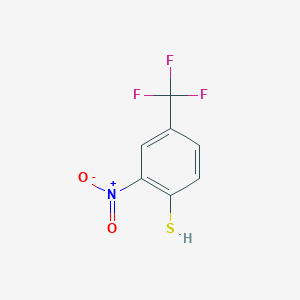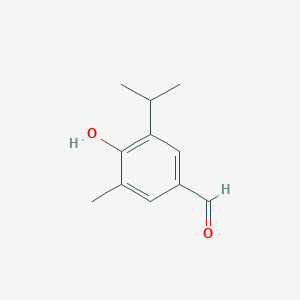
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde, also known as hinokitiol, is a natural compound found in the heartwood of various trees, including the Hinoki cypress tree. Hinokitiol has been extensively studied for its various biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Hinokitiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, including antibiotic-resistant strains. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hinokitiol has several advantages for lab experiments. It is a natural compound and is therefore readily available. It has also been extensively studied, and its biological activities are well-documented. However, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde also has limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis can be complex. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde research. One area of research is the development of new synthesis methods to produce 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde in larger quantities. Another area of research is the study of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's potential as a natural preservative in the food and cosmetic industries is an area of interest. Finally, the development of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases is an area of ongoing research.
Conclusion:
In conclusion, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is a natural compound with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. Hinokitiol has several advantages for lab experiments, including its availability and well-documented biological activities, but also has limitations due to its difficult synthesis and incomplete understanding of its mechanism of action. Ongoing research is focused on developing new synthesis methods, studying 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome, and developing 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
Hinokitiol can be synthesized through a variety of methods, including the oxidation of β-thujaplicin, which is a major component of the Hinoki cypress tree. Other methods include the oxidation of α-pinene, which is a major component of turpentine oil, and the methylation of 2,4-dihydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
Hinokitiol has been extensively studied for its various biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
10537-41-4 |
|---|---|
Nombre del producto |
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4-hydroxy-3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-7,13H,1-3H3 |
Clave InChI |
MZGYHGQVVFEMIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)C)C=O |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)C)C=O |
Otros números CAS |
10537-41-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



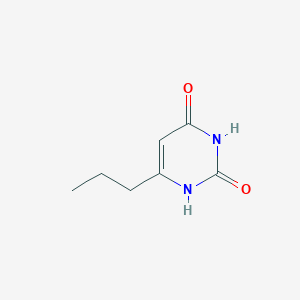

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
